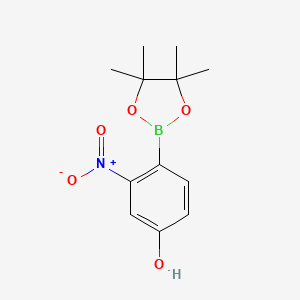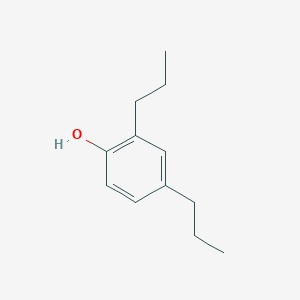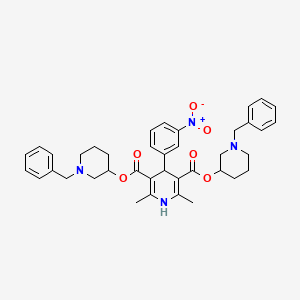![molecular formula C19H24N2O9 B13860059 3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxymelatonin beta-D-glucuronide is a significant metabolite of melatonin, a hormone primarily produced by the pineal gland. This compound is formed through the glucuronidation of 6-hydroxymelatonin, which is itself a major active metabolite of melatonin. 6-Hydroxymelatonin beta-D-glucuronide plays a crucial role in the metabolism and excretion of melatonin, contributing to its antioxidant and neuroprotective properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxymelatonin beta-D-glucuronide typically involves the enzymatic conversion of 6-hydroxymelatonin. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to 6-hydroxymelatonin, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of 6-hydroxymelatonin beta-D-glucuronide is less common due to its specific biological origin. it can be produced in vitro using recombinant UGT enzymes and purified 6-hydroxymelatonin under controlled conditions. This method ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: 6-Hydroxymelatonin beta-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This reaction is essential for the compound’s solubility and excretion in urine .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts. The reaction typically occurs at physiological pH and temperature, mimicking the conditions in the liver where this process naturally takes place .
Major Products Formed: The primary product of this reaction is 6-hydroxymelatonin beta-D-glucuronide itself. This compound is then excreted in the urine, representing a major pathway for melatonin metabolism and clearance from the body .
科学的研究の応用
6-Hydroxymelatonin beta-D-glucuronide has several important applications in scientific research:
作用機序
6-Hydroxymelatonin beta-D-glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It binds to melatonin receptors MT1 and MT2, acting as a full agonist and mimicking the effects of melatonin. This binding regulates various physiological processes, including sleep-wake cycles, antioxidant defense, and neuroprotection . The compound’s glucuronidation enhances its solubility and facilitates its excretion, thereby regulating melatonin levels in the body .
類似化合物との比較
6-Hydroxymelatonin: The immediate precursor to 6-hydroxymelatonin beta-D-glucuronide, sharing similar antioxidant and neuroprotective properties.
N-Acetylserotonin: Another melatonin metabolite with neuroprotective effects, but differing in its metabolic pathway and receptor interactions.
5-Methoxytryptamine: A related compound with similar receptor binding properties but distinct metabolic and physiological roles.
Uniqueness: 6-Hydroxymelatonin beta-D-glucuronide is unique due to its specific role in melatonin metabolism and excretion. Its formation through glucuronidation distinguishes it from other melatonin metabolites, highlighting its importance in maintaining melatonin homeostasis and facilitating its clearance from the body .
特性
分子式 |
C19H24N2O9 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O9/c1-8(22)20-4-3-9-7-21-11-6-13(12(28-2)5-10(9)11)29-19-16(25)14(23)15(24)17(30-19)18(26)27/h5-7,14-17,19,21,23-25H,3-4H2,1-2H3,(H,20,22)(H,26,27)/t14-,15-,16+,17-,19+/m0/s1 |
InChIキー |
BIRHYNBRXCOXLU-YUAHOQAQSA-N |
異性体SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)



![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)


![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)

![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
